molecular formula C11H14ClNO2 B1458082 methyl 2-tert-butyl-6-chloropyridine-4-carboxylate CAS No. 100129-69-9

methyl 2-tert-butyl-6-chloropyridine-4-carboxylate

Cat. No.: B1458082
CAS No.: 100129-69-9
M. Wt: 227.69 g/mol
InChI Key: SACWINYAICXFNG-UHFFFAOYSA-N
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Description

methyl 2-tert-butyl-6-chloropyridine-4-carboxylate is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of isonicotinic acid and features a tert-butyl group and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-tert-butyl-6-chloropyridine-4-carboxylate typically involves the esterification of 2-tert-butyl-6-chloroisonicotinic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 2-tert-butyl-6-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

    Oxidation and Reduction: Products vary based on the extent of oxidation or reduction, leading to different functional groups.

Scientific Research Applications

methyl 2-tert-butyl-6-chloropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-tert-butyl-6-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The chlorine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloroisonicotinate
  • tert-Butyl 2-chloroisonicotinate
  • Methyl 2-tert-butylisonicotinate

Uniqueness

methyl 2-tert-butyl-6-chloropyridine-4-carboxylate is unique due to the presence of both a tert-butyl group and a chlorine atom on the pyridine ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-tert-butyl-6-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)8-5-7(10(14)15-4)6-9(12)13-8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACWINYAICXFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189941
Record name Methyl 2-chloro-6-(1,1-dimethylethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100129-69-9
Record name Methyl 2-chloro-6-(1,1-dimethylethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100129-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-6-(1,1-dimethylethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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